molecular formula C25H33ClN2O6S B14245240 N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide CAS No. 494835-36-8

N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide

Cat. No.: B14245240
CAS No.: 494835-36-8
M. Wt: 525.1 g/mol
InChI Key: SSPZAIXEMDDUQP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide typically involves multiple steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom.

    Amidation: The formation of the benzamide group.

Each of these steps requires specific reagents and conditions. For example, nitration might be carried out using a mixture of concentrated nitric acid and sulfuric acid, while chlorination could involve the use of chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could yield a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide: Unique due to its specific combination of functional groups.

    N-(5-Chloro-2-hydroxyphenyl)-4-(dodecane-1-sulfonyl)benzamide: Lacks the nitro group.

    N-(5-Chloro-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide: Lacks the hydroxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

CAS No.

494835-36-8

Molecular Formula

C25H33ClN2O6S

Molecular Weight

525.1 g/mol

IUPAC Name

N-(5-chloro-2-hydroxy-4-nitrophenyl)-4-dodecylsulfonylbenzamide

InChI

InChI=1S/C25H33ClN2O6S/c1-2-3-4-5-6-7-8-9-10-11-16-35(33,34)20-14-12-19(13-15-20)25(30)27-22-17-21(26)23(28(31)32)18-24(22)29/h12-15,17-18,29H,2-11,16H2,1H3,(H,27,30)

InChI Key

SSPZAIXEMDDUQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl

Origin of Product

United States

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